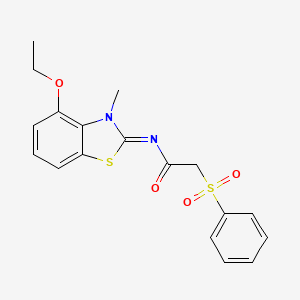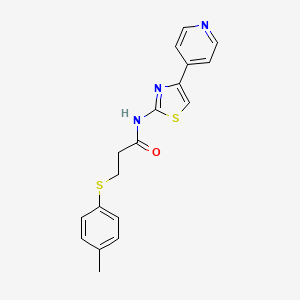
N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide
Descripción general
Descripción
N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as PTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and survival. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, resulting in the induction of apoptosis. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling by dephosphorylating key signaling molecules. PTP inhibition leads to the activation of downstream signaling pathways that promote cell death.
Biochemical and Physiological Effects:
N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has also been shown to inhibit cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs). In neuronal cells, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to protect against oxidative stress and neuroinflammation by activating the Nrf2-ARE signaling pathway and inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is its high potency and selectivity towards its target enzymes, which makes it a valuable tool for studying enzyme function and regulation. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the main limitations of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide also has a relatively short half-life in vivo, which can make it difficult to achieve sustained therapeutic effects.
Direcciones Futuras
There are several potential future directions for the study of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide. One area of interest is the development of novel N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide analogs with improved solubility and bioavailability. Another area of interest is the exploration of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide could be further investigated as a tool for studying protein-protein interactions and identifying novel drug targets. Finally, the potential applications of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide in materials science could be further explored, particularly in the synthesis of functional materials such as sensors and catalysts.
Aplicaciones Científicas De Investigación
N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to exhibit potent antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In biochemistry, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been used as a tool to study protein-protein interactions and to identify novel drug targets. In materials science, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been explored for its potential use as a building block for the synthesis of functional materials such as sensors and catalysts.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-13-2-4-15(5-3-13)23-11-8-17(22)21-18-20-16(12-24-18)14-6-9-19-10-7-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCNNKXFKJLJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B3297409.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-tosylacetamide](/img/structure/B3297411.png)

![2,5-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3297429.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3297436.png)

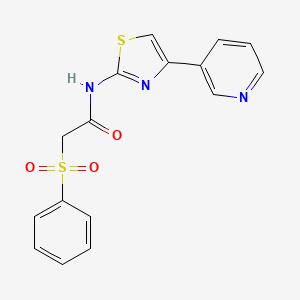

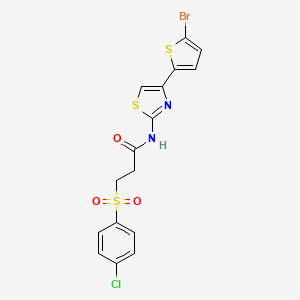
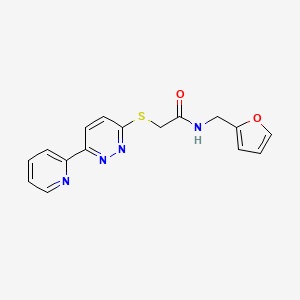
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3297496.png)
